N-Phenyl-1-anthramine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
N-Phenyl-1-anthramine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
N-Phenyl-1-anthramine, also known as 1-anilinoanthracene, is a polycyclic aromatic amine with significant potential across various scientific disciplines. Its unique photophysical properties, stemming from the conjugated π-system of the anthracene core and the electronic influence of the phenylamine substituent, make it a compound of interest for researchers in materials science, organic electronics, and biophysical chemistry. This in-depth technical guide provides a comprehensive overview of N-Phenyl-1-anthramine, including its chemical and physical properties, synthesis methodologies, potential applications, and essential safety and handling protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively and safely utilize this versatile molecule in their work.
Core Properties and Identification
A thorough understanding of the fundamental properties of a compound is paramount for its successful application in research and development. This section details the key identifiers and physicochemical characteristics of N-Phenyl-1-anthramine.
Chemical Structure and Identification:
-
Chemical Name: N-Phenyl-1-anthramine
-
Synonyms: 1-Anilinoanthracene[1]
-
CAS Number: 98683-00-2[1]
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Molecular Formula: C₂₀H₁₅N[1]
-
Molecular Weight: 269.35 g/mol [1]
Physical Properties:
The physical characteristics of N-Phenyl-1-anthramine are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| Appearance | Light yellow to amber to dark green powder/crystal | |
| Melting Point | 160.0 - 165.0 °C | |
| Purity | >98.0% (GC) |
Synthesis of N-Phenyl-1-anthramine
The synthesis of N-arylamines, such as N-Phenyl-1-anthramine, has been significantly advanced through the development of modern cross-coupling reactions. Two of the most prominent and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination. These reactions provide reliable pathways to form the crucial carbon-nitrogen bond between the anthracene core and the phenylamine moiety.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[2] In the context of synthesizing N-Phenyl-1-anthramine, this would typically involve the reaction of a 1-haloanthracene (e.g., 1-bromoanthracene or 1-iodoanthracene) with aniline in the presence of a copper catalyst and a base at elevated temperatures.[2]
Conceptual Workflow for Ullmann Condensation:
Caption: Conceptual workflow of the Ullmann condensation for N-Phenyl-1-anthramine synthesis.
Experimental Protocol (General):
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To a reaction vessel, add 1-haloanthracene, aniline, a copper(I) salt (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling point solvent (e.g., DMF or DMSO).
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The reaction mixture is heated to a high temperature (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours to days.
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Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified by column chromatography or recrystallization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation in organic synthesis.[3] This method generally offers milder reaction conditions, higher functional group tolerance, and often better yields compared to the Ullmann condensation.[3][4] The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][4]
Conceptual Workflow for Buchwald-Hartwig Amination:
Caption: Conceptual workflow of the Buchwald-Hartwig amination for N-Phenyl-1-anthramine synthesis.
Experimental Protocol (General):
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In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., NaOt-Bu or K₃PO₄).
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A solvent (e.g., toluene or dioxane) is added, followed by 1-haloanthracene and aniline.
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The reaction mixture is heated (typically between 80-120 °C) until the starting materials are consumed, as monitored by techniques like TLC or GC-MS.
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After cooling, the reaction is quenched, and the product is isolated and purified using standard laboratory procedures.
Characterization
Accurate characterization of N-Phenyl-1-anthramine is crucial for confirming its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For N-Phenyl-1-anthramine (C₂₀H₁₅N), the expected molecular ion peak ([M]⁺) in the mass spectrum would be at an m/z of approximately 269.12. The fragmentation pattern would provide further structural information.
Potential Applications
The unique structure of N-Phenyl-1-anthramine, combining the fluorescent anthracene core with a phenylamine group, suggests several potential applications, particularly in the fields of materials science and biological imaging.
Organic Electronics
Anthracene derivatives are well-known for their use in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and good thermal stability. The introduction of a phenylamine group can modulate the electronic properties of the anthracene core, potentially leading to improved charge transport and electroluminescence characteristics. N-Phenyl-1-anthramine could be investigated as a blue-emitting material or as a host material in OLED devices.
Fluorescent Probes
The fluorescence of N-Phenyl-1-anthramine is likely to be sensitive to the polarity of its microenvironment.[7] This property makes it a potential candidate for use as a fluorescent probe to study the structure and dynamics of biological membranes and proteins.[8][9][10] Upon binding to hydrophobic regions, such as the interior of a lipid bilayer or a protein's hydrophobic pocket, a significant increase in fluorescence intensity and a blue shift in the emission maximum are often observed.[8]
Experimental Protocol for Fluorescence Spectroscopy (General):
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Prepare a stock solution of N-Phenyl-1-anthramine in a suitable organic solvent (e.g., ethanol or DMSO).
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Prepare a series of solutions with varying concentrations of the analyte (e.g., lipid vesicles or protein) in an appropriate buffer.
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Add a small aliquot of the N-Phenyl-1-anthramine stock solution to each analyte solution to achieve the desired final probe concentration.
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Record the fluorescence emission spectra using a spectrofluorometer, exciting at a wavelength near the absorbance maximum of the probe.
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Analyze the changes in fluorescence intensity and emission wavelength to characterize the interaction between the probe and the analyte.
Quantum Yield Determination:
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[11][12][13] It can be determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., anthracene or quinine sulfate).[14][15]
Safety and Handling
As with all chemical compounds, proper safety precautions must be observed when handling N-Phenyl-1-anthramine. Given its classification as a polycyclic aromatic amine, it should be handled with care, assuming potential toxicity. The safety information for the closely related compound, N-phenyl-1-naphthylamine, provides a useful reference for handling procedures.[16][17][18][19][20]
Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential to prevent skin contact.
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Body Protection: A lab coat or chemical-resistant apron should be worn.
Handling Procedures:
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Handle N-Phenyl-1-anthramine in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid generating dust.
-
Take precautionary measures against static discharge.
-
Wash hands thoroughly after handling.
Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
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Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
N-Phenyl-1-anthramine is a fascinating molecule with a rich potential for scientific exploration. Its straightforward synthesis via modern cross-coupling reactions, coupled with its promising photophysical properties, makes it an attractive target for researchers in organic electronics and biophysical chemistry. This guide has provided a comprehensive overview of its key characteristics, synthesis, and potential applications, along with essential safety guidelines. It is hoped that this information will serve as a valuable resource for scientists and professionals, enabling them to harness the full potential of N-Phenyl-1-anthramine in their future research and development endeavors.
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